An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine
An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine
This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-dl-threonine, a significant amino acid derivative. Tailored for researchers, scientists, and professionals in drug development and peptide chemistry, this document delves into the compound's core chemical properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.
Introduction: The Role of a Classic Analytical Reagent
N-(2,4-Dinitrophenyl)-dl-threonine is the product of the derivatization of the amino acid DL-threonine with a 2,4-dinitrophenyl (DNP) group. This modification, introduced by Frederick Sanger in his pioneering work on protein sequencing, imparts a distinct yellow color and strong ultraviolet absorbance to the parent amino acid. The primary utility of DNP-amino acids, including DNP-DL-threonine, lies in their function as analytical tools. The attached DNP group acts as a chromophore, facilitating the detection and quantification of amino acids in various chromatographic separation techniques.[1][2][3] This derivatization is a cornerstone technique in classical biochemistry for N-terminal amino acid analysis and peptide structure elucidation.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in research.
Chemical Structure and Identifiers
The structure consists of a threonine backbone covalently bonded via its alpha-amino group to a 2,4-dinitrophenyl moiety.
Caption: Workflow for the synthesis of DNP-DL-Threonine.
Step-by-Step Synthesis Methodology:
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Dissolution: Dissolve DL-threonine in an aqueous solution of sodium bicarbonate. The bicarbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction. [4]2. Addition of Reagent: Add a solution of 2,4-dinitrofluorobenzene in a suitable organic solvent like ethanol to the amino acid solution.
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Reaction: Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by TLC.
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Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify it with dilute hydrochloric acid (HCl). This step protonates the carboxylate group of the DNP-amino acid, reducing its water solubility.
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Precipitation and Isolation: The yellow DNP-DL-threonine product will precipitate out of the acidic solution. Collect the solid product by vacuum filtration.
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Purification: Wash the crude product with cold water and then purify it by recrystallization from an appropriate solvent system (e.g., ethanol-water) to achieve high purity. [5]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Key signals in ¹H NMR include aromatic protons on the dinitrophenyl ring, the α- and β-protons of the threonine backbone, and the methyl group protons. [6][7]* Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the functional groups present, such as N-H stretching, C=O stretching of the carboxylic acid, and strong absorptions from the nitro (NO₂) groups. [8]* UV-Visible Spectroscopy: The dinitrophenyl group is a strong chromophore, exhibiting a characteristic absorption maximum in the UV-Vis spectrum (typically around 360 nm at alkaline pH), which is the basis for its use in quantification. [8]* Mass Spectrometry: This technique confirms the molecular weight of the compound (285.21 g/mol ) and can provide fragmentation patterns that further support the structure. [8][6]
Applications in Scientific Research
The unique properties of DNP-DL-threonine make it a valuable tool, particularly in protein and peptide analysis.
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Chromatographic Analysis of Amino Acids: Historically, DNP-amino acids were separated using paper or thin-layer chromatography. In modern analytical chemistry, High-Performance Liquid Chromatography (HPLC) is the method of choice. The DNP derivative allows for sensitive detection using a UV-Vis detector, making it possible to identify and quantify threonine in a mixture of amino acids. [2][3][9]The addition of the DNP group increases the hydrophobicity of the amino acid, which aids in its separation by reversed-phase HPLC.
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N-Terminal Protein Sequencing (Sanger's Method): While now largely superseded by automated Edman degradation, Sanger's method was the first successful protein sequencing technique. It involves reacting a peptide with 2,4-dinitrofluorobenzene, which labels the N-terminal amino acid. Subsequent acid hydrolysis cleaves all peptide bonds, releasing a single, yellow DNP-amino acid (the original N-terminus) and other free amino acids, which can then be identified chromatographically.
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Peptide Synthesis: DNP-DL-threonine can be used as an N-protected amino acid in peptide synthesis protocols. [10][11]The DNP group serves as a protecting group for the alpha-amino function while other chemical transformations are carried out.
Safety, Handling, and Regulatory Information
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| GHS Pictogram | Danger | [12][8] | |
| Hazard Class | Flam. Sol. 1 | Flammable Solid, Category 1 | [13][8] |
| Hazard Statement | H228 | Flammable solid | [12][8] |
| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [12][8] |
| Precautionary | P240 | Ground/bond container and receiving equipment. | [12][8] |
| Precautionary | P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [12][8] |
| Precautionary | P370+P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | [12]|
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [14][15]* Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [14][16]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. [14][16]* Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA or European Standard EN 143 approved particle filter respirator. [14][16]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and sources of ignition. [14][17]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not let the product enter drains. [15][16]
Conclusion
N-(2,4-Dinitrophenyl)-dl-threonine remains a compound of significant interest due to its foundational role in the history of protein chemistry and its continued utility in modern analytical methods. Its straightforward synthesis, distinct physicochemical properties—most notably its strong chromophoric nature—and well-understood reactivity make it an invaluable reagent for researchers in biochemistry, peptide chemistry, and analytical science. Adherence to established safety and handling protocols is essential for its effective and safe use in the laboratory.
References
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LookChem. N-(2,4-Dinitrophenyl)-dl-threonine. [Link]
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LookChem. Cas 14401-07-1,N-(2,4-DINITROPHENYL). [Link]
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PubChem. N-(2,4-Dinitrophenyl)-DL-threonine. [Link]
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SpectraBase. N-(2,4-dinitrophenyl)-dl-threonine. [Link]
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Kent, S. B., et al. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society. [Link]
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Levy, A. L., & Chung, D. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 1955. [Link]
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ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 2008. [Link]
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Matheson, N. A., & Porter, R. R. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Biochemical Journal, 1963. [Link]
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Matheson, N. A. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. Biochemical Journal, 1963. [Link]
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ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
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